![molecular formula C23H23ClFN3O4 B2969593 N-[4-(1-{[(2-methoxyethyl)amino]carbonyl}cyclobutyl)phenyl]-3-methylbenzamide CAS No. 1115912-19-0](/img/structure/B2969593.png)

N-[4-(1-{[(2-methoxyethyl)amino]carbonyl}cyclobutyl)phenyl]-3-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

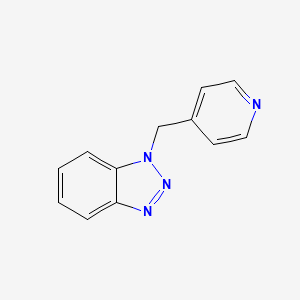

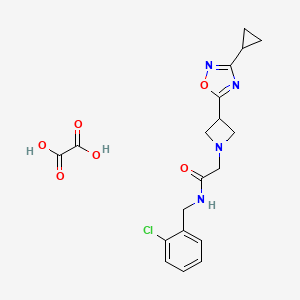

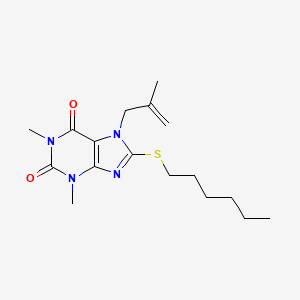

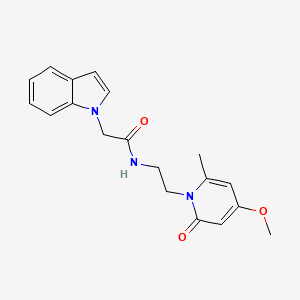

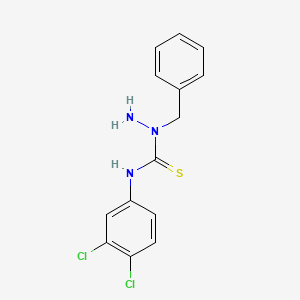

“N-[4-(1-{[(2-methoxyethyl)amino]carbonyl}cyclobutyl)phenyl]-3-methylbenzamide” is a complex organic compound. It contains a benzamide group, which is a carboxamide derived from benzoic acid. It also contains a cyclobutyl group, which is a type of cycloalkane, and a methoxyethylamino group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The cyclobutyl group would add a degree of three-dimensionality to the molecule, and the various other groups (benzamide, methoxyethylamino) would likely have significant effects on the overall shape and properties of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could impact its solubility in various solvents. The cyclobutyl group could affect its phase at room temperature (solid, liquid, or gas) .Applications De Recherche Scientifique

Molecular Structure and Solid-State Analysis

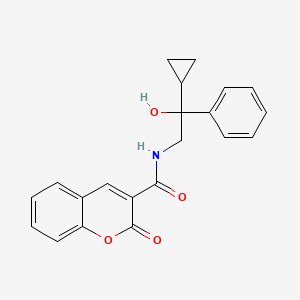

Research into similar compounds has focused on understanding their molecular structures both in solution and in solid states. For instance, studies on glibenclamide, a compound with a somewhat related structure, have utilized NMR spectroscopy and theoretical calculations to explore its configuration without considering tautomerization under melting conditions (Sanz et al., 2012).

Anticonvulsant and Neurotropic Activities

Compounds with benzamide derivatives have been evaluated for their anticonvulsant effects, showing promising results against seizures induced by electroshock and pentylenetetrazole. The exploration of N-alkyl amides within this context highlights the potential therapeutic applications beyond typical drug use considerations (Clark et al., 1984).

Antiviral Research

Novel N-phenylbenzamide derivatives have shown significant antiviral activity against Enterovirus 71 (EV 71) in vitro. This research direction emphasizes the development of lead compounds for anti-EV 71 drugs, demonstrating the compound's potential in addressing viral threats without focusing on its use as a conventional drug (Ji et al., 2013).

Advanced Materials Synthesis

The synthesis of aromatic polyimides incorporating benzamide derivatives points towards applications in materials science, particularly in creating polymers with specific thermal and solubility properties. Such research highlights the versatility of benzamide derivatives in engineering new materials with desirable characteristics (Butt et al., 2005).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

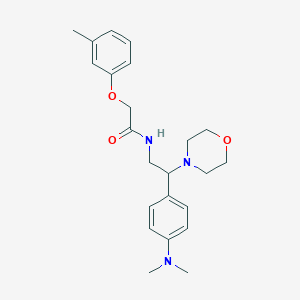

IUPAC Name |

2-(7-chloro-6-fluoro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClFN3O4/c1-31-18-6-3-13(9-19(18)32-2)10-26-20(29)12-28-8-7-17-15(11-28)23(30)14-4-5-16(24)21(25)22(14)27-17/h3-6,9H,7-8,10-12H2,1-2H3,(H,26,29)(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYXWLDCVJKYIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C(=C(C=C4)Cl)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClFN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1-{[(2-methoxyethyl)amino]carbonyl}cyclobutyl)phenyl]-3-methylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-methoxybenzofuran-3(2H)-one](/img/structure/B2969512.png)

amino}-N-(3-methyl-1,2-oxazol-5-yl)acetamide](/img/structure/B2969513.png)

![1-[4-(3-Chlorophenyl)piperazino]-3-(4-methoxy-1-naphthyl)-2-propen-1-one](/img/structure/B2969516.png)

![ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2969518.png)

![8-((2-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2969519.png)

![2-(7-methyl-3-oxo-5-pyrrolidin-1-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2969523.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide](/img/structure/B2969531.png)